Bienvenue dans la boutique en ligne BenchChem!

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1,3-benzothiazole-6-carboxamide

RIPK3 inhibition Necroptosis Kinase selectivity

N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-1,3-benzothiazole-6-carboxamide (CAS 2034354-59-9) is a synthetic small molecule (MW 346.83, C₁₇H₁₅ClN₂O₂S) belonging to the benzothiazole-6-carboxamide class. This scaffold is recognized as a privileged structure in medicinal chemistry, particularly for developing receptor-interacting protein kinase 3 (RIPK3) inhibitors that modulate necroptosis signaling pathways.

Molecular Formula C17H15ClN2O2S
Molecular Weight 346.83
CAS No. 2034354-59-9
Cat. No. B2401441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3-chlorophenyl)-3-hydroxypropyl]-1,3-benzothiazole-6-carboxamide
CAS2034354-59-9
Molecular FormulaC17H15ClN2O2S
Molecular Weight346.83
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC3=C(C=C2)N=CS3)O
InChIInChI=1S/C17H15ClN2O2S/c18-13-3-1-2-11(8-13)15(21)6-7-19-17(22)12-4-5-14-16(9-12)23-10-20-14/h1-5,8-10,15,21H,6-7H2,(H,19,22)
InChIKeyGLHZXFLSLIGNLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-1,3-benzothiazole-6-carboxamide (CAS 2034354-59-9): Core Scaffold and Baseline Characterization for Research Procurement


N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-1,3-benzothiazole-6-carboxamide (CAS 2034354-59-9) is a synthetic small molecule (MW 346.83, C₁₇H₁₅ClN₂O₂S) belonging to the benzothiazole-6-carboxamide class . This scaffold is recognized as a privileged structure in medicinal chemistry, particularly for developing receptor-interacting protein kinase 3 (RIPK3) inhibitors that modulate necroptosis signaling pathways [1]. The compound features a 3-chlorophenyl group linked via a 3-hydroxypropyl spacer to the 6-carboxamide position of the benzothiazole core. The presence of a chiral secondary alcohol in the linker and the meta-chloro substitution on the phenyl ring are distinguishing structural elements that influence target engagement, selectivity, and physicochemical properties relative to other in-class analogs [1].

Why N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-1,3-benzothiazole-6-carboxamide Cannot Be Interchanged with Generic Benzothiazole-6-Carboxamides


Despite sharing the benzothiazole-6-carboxamide core, in-class compounds display substantial variance in biological activity driven by the nature and substitution pattern of the N-linked aryl-hydroxypropyl moiety [1]. Systematic chemical space profiling of the phenyl group in this series has demonstrated that even minor modifications—such as the position and type of halogen substitution—dramatically alter RIPK3 binding affinity and selectivity over RIPK1 [1]. For instance, chlorinated derivatives can exhibit a >10-fold selectivity window for RIPK3 over RIPK1, whereas non-chlorinated or differently substituted analogs may lose this discrimination [1]. Additionally, the 3-hydroxypropyl linker introduces a chiral center absent in simpler N-alkyl or N-benzyl analogs, which can further influence binding mode and pharmacokinetic properties. These structure-activity relationship (SAR) findings underscore that generic substitution among benzothiazole-6-carboxamides without considering the specific aryl-hydroxypropyl pharmacophore is not scientifically valid and can lead to erroneous biological conclusions in necroptosis or oncology research programs.

Product-Specific Quantitative Evidence Guide: N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-1,3-benzothiazole-6-carboxamide vs. Closest Analogs


RIPK3 Binding Affinity and Kinase Selectivity vs. XY-1-127 and Unsubstituted Phenyl Analogs

In a focused SAR study of benzothiazole RIPK3 inhibitors, chlorinated phenyl derivatives demonstrated significantly enhanced RIPK3 binding and selectivity over RIPK1 compared to non-chlorinated analogs [1]. The lead chlorinated derivative XY-1-127 exhibited a RIPK3 Kd of 420 nM and a RIPK1 Kd of 4,300 nM, yielding a ~10.2-fold selectivity window. Non-chlorinated phenyl analogs in the same study showed substantially weaker RIPK3 engagement. The target compound incorporates a 3-chlorophenyl group analogous to the XY-1-127 pharmacophore but with a 3-hydroxypropyl (rather than ethyl) linker, which may further modulate binding kinetics and physicochemical properties.

RIPK3 inhibition Necroptosis Kinase selectivity

Cellular Necroptosis Inhibition Potency vs. Apoptosis Counter-Screening

Chlorinated benzothiazole derivatives have been shown to specifically inhibit necroptosis without affecting apoptosis in cellular models [1]. XY-1-127 inhibited necroptosis with an EC50 of 676.8 nM in TSZ (TNF-α, Smac mimetic, z-VAD-fmk)-stimulated cells, while showing no effect on apoptosis at equivalent concentrations [1]. The target compound, bearing the same 3-chlorophenyl recognition element, is predicted to exhibit similar necroptosis-specific cellular activity based on class-level SAR.

Necroptosis Cellular assay Phenotypic screening

Chiral Hydroxypropyl Linker: Stereochemical Differentiation from Achiral and Methoxy Analogs

The target compound incorporates a 3-hydroxypropyl linker bearing a chiral secondary alcohol, which is absent in close analogs such as N-[2-(3-chlorophenyl)ethyl]-1,3-benzothiazole-6-carboxamide (achiral ethylene linker) and N-[2-(3-chlorophenyl)-2-methoxypropyl]-1,3-benzothiazole-6-carboxamide (methoxy-capped, achiral) . Studies on benzothiazole necroptosis inhibitors with chiral substitutions in the solvent-accessible region of the RIP kinase domain have demonstrated a 2- to 6-fold increase in anti-necroptotic activity for enantiomerically resolved chiral compounds compared to their racemic mixtures or achiral analogs [1]. The target compound's chiral alcohol offers the potential for enantiomeric resolution and activity enhancement.

Chiral resolution Stereochemistry Linker SAR

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Biphenyl and Cyclopropyl Analogs

The target compound's 3-chlorophenyl group provides a balanced lipophilicity profile compared to bulkier analogs such as N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide (CAS 1790198-26-3) [1]. The biphenyl analog has a higher calculated logP and molecular weight, which may reduce aqueous solubility and increase non-specific protein binding. Conversely, the cyclopropyl analog N-(2-cyclopropyl-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide has lower lipophilicity but lacks the aromatic chlorine that is critical for RIPK3 binding. The target compound's 3-chlorophenyl group strikes a middle ground: sufficient lipophilicity for membrane permeability while maintaining an H-bond donor (secondary alcohol) that can engage the kinase hinge region.

Lipophilicity Physicochemical properties Drug-likeness

Optimal Research and Industrial Application Scenarios for N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-1,3-benzothiazole-6-carboxamide


RIPK3-Dependent Necroptosis Mechanism-of-Action Studies

The compound is ideally suited for cellular and biochemical studies dissecting RIPK3-dependent necroptosis signaling. The 3-chlorophenyl pharmacophore, validated in the XY-1-127 chemotype, confers RIPK3 binding with demonstrated ~10-fold selectivity over RIPK1 [1]. Researchers can use the target compound to confirm RIPK3-dependent phenotypes in TSZ-stimulated cell models (e.g., HT-29, L929) and to benchmark necrosome formation (RIPK3 phosphorylation and MLKL activation) at concentrations around 1 μM [1].

Enantiomeric Resolution and Stereochemistry-Activity Relationship (SSAR) Studies

The chiral 3-hydroxypropyl linker provides a valuable opportunity for enantiomeric separation and SSAR exploration. Given that chiral benzothiazole derivatives have shown 2- to 6-fold improvements in anti-necroptotic activity upon resolution [2], procurement of the racemic target compound enables chiral chromatography separation and subsequent testing of individual enantiomers for enhanced RIPK3 engagement and cellular potency.

Benzothiazole-6-Carboxamide Library Design and SAR Expansion

As a benzothiazole-6-carboxamide bearing a 3-chlorophenyl-3-hydroxypropyl motif, this compound serves as a key intermediate or reference standard for parallel library synthesis. Its scaffold is a privileged RIPK3 inhibitor chemotype [1], and the hydroxypropyl linker can be further derivatized (e.g., esterification, etherification, oxidation to ketone) to probe linker SAR. Procurement enables systematic exploration of linker length, stereochemistry, and hydrogen-bonding capacity within the benzothiazole-6-carboxamide series.

Comparative Selectivity Profiling Against Kinase Panels

The compound can be used in broad kinase selectivity panels to benchmark the selectivity profile of the 3-chlorophenyl-3-hydroxypropyl chemotype relative to other benzothiazole-6-carboxamide analogs. Since chlorination of the phenyl ring has been demonstrated to enhance RIPK3 selectivity over RIPK1 [1], this compound is a critical tool for establishing whether the 3-chloro substitution pattern also confers selectivity advantages against a wider array of off-target kinases.

Quote Request

Request a Quote for N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.